![molecular formula C10H7BrFNO3 B6353030 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1094502-97-2](/img/structure/B6353030.png)
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound “3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is an organic compound that contains a bromine atom, a fluorine atom, an oxazole ring (a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the carboxylic acid group would likely have significant effects on the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the oxazole ring, the bromine and fluorine atoms, and the carboxylic acid group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these atoms .Scientific Research Applications
Synthesis and Intermediates
One pivotal area of research involving 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid focuses on its role as an intermediate in the synthesis of complex organic compounds. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the critical role of such compounds in facilitating novel synthetic pathways. The study by Qiu et al. (2009) elaborates on a practical method for synthesizing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, emphasizing the importance of such intermediates in large-scale production processes despite the challenges associated with the use of hazardous reagents like methyl nitrite Qiu et al., 2009.
Pharmacological Research
The exploration of novel pharmacological agents is another significant domain of application for such compounds. The review by Naveed et al. (2018) on Chlorogenic Acid (CGA) underscores the broad therapeutic potential of compounds derived from or related to 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. CGA's roles range from antioxidant, antibacterial, and hepatoprotective effects to potential benefits in managing diabetes and obesity, suggesting a wide spectrum of pharmacological applications for related compounds Naveed et al., 2018.
Environmental and Material Science
Research into the environmental and material science implications of such compounds is also of interest. For instance, Wang et al. (2013) discuss the transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids and sulfonic acids, highlighting the environmental and health concerns associated with these substances and the need for safer replacements. This study points to the ongoing search for new compounds with reduced environmental impact, potentially including derivatives of 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Wang et al., 2013.
Mechanism of Action
Target of Action
The compound “3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a small molecule that primarily targets the enzyme Aldose Reductase . Aldose Reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Mode of Action
It is believed to interact with its target, aldose reductase, and inhibit its activity . This inhibition could potentially lead to a decrease in the conversion of glucose to sorbitol, a key step in the polyol pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . By inhibiting Aldose Reductase, the compound can potentially disrupt the conversion of glucose to sorbitol, thereby affecting the overall glucose metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Aldose Reductase . By inhibiting this enzyme, the compound could potentially alter glucose metabolism, leading to a variety of downstream effects. These effects could include changes in cellular energy production and the regulation of various metabolic processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJJBGSBMTSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=C(C=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
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